molecular formula C16H32N2 B2700720 N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]hexan-1-amine CAS No. 2108880-48-2

N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]hexan-1-amine

Cat. No.: B2700720
CAS No.: 2108880-48-2
M. Wt: 252.446
InChI Key: MZQULUHGEYIEKD-JKSUJKDBSA-N
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Description

N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]hexan-1-amine is a compound with potential therapeutic and industrial applications It is known for its unique chemical structure, which includes an octahydroquinolizine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]hexan-1-amine typically involves the following steps:

    Formation of the Octahydroquinolizine Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the octahydroquinolizine ring.

    Attachment of the Hexan-1-amine Group: The hexan-1-amine group is then attached to the octahydroquinolizine ring through a series of reactions, including nucleophilic substitution and reductive amination.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Bulk Synthesis: Using large reactors to carry out the cyclization and attachment reactions.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]hexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]hexan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]hexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]hexan-1-amine is unique due to its specific structural features and the presence of the hexan-1-amine group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]hexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N2/c1-2-3-4-6-11-17-14-15-9-8-13-18-12-7-5-10-16(15)18/h15-17H,2-14H2,1H3/t15-,16+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQULUHGEYIEKD-JKSUJKDBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNCC1CCCN2C1CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCNC[C@@H]1CCCN2[C@@H]1CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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